molecular formula C18H29N5O3 B6419259 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 6256-77-5

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6419259
CAS No.: 6256-77-5
M. Wt: 363.5 g/mol
InChI Key: ULDQRFGQGNQPTH-UHFFFAOYSA-N
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Description

The compound “8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” has a molecular weight of 363.46 and a molecular formula of C18 H29 N5 O3 . The structure of the compound is complex, with multiple functional groups including a piperidine ring and a purine dione group .


Synthesis Analysis

The synthesis of this compound could involve the use of 3,5-dimethylpiperidine as a precursor . The 3,5-dimethylpiperidine is typically prepared by hydrogenation of 3,5-dimethylpyridine . Both diastereomers also arise from the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a piperidine ring and a purine dione group . The exact stereochemistry of the compound is unknown .

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-12-8-13(2)10-22(9-12)11-14-19-16-15(23(14)6-7-26-5)17(24)21(4)18(25)20(16)3/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDQRFGQGNQPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409596
Record name T5837561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6256-77-5
Record name T5837561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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